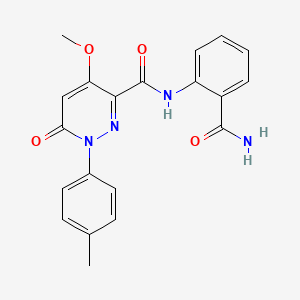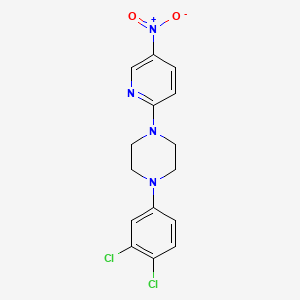
1-(6-(4-chlorophenyl)pyridazin-3-yl)-N-(pyridin-3-yl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-(4-chlorophenyl)pyridazin-3-yl)-N-(pyridin-3-yl)piperidine-4-carboxamide is a chemical compound that has gained significant interest in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyridazinyl piperidine carboxamides and has shown promising results in various preclinical studies.
Applications De Recherche Scientifique
Molecular Interaction and Pharmacophore Models
A study on the molecular interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) with the CB1 cannabinoid receptor provides insights into the antagonist's conformational preferences and binding interactions. This research utilized AM1 molecular orbital method for conformational analysis and developed unified pharmacophore models, indicating the potential of such compounds in elucidating receptor-ligand interactions and contributing to rational drug design (Shim et al., 2002).
Synthesis of Novel Heterocycles
Research on the synthesis of substituted pyrazolo[4,3-c]pyridine-3-ols explores the chemical transformation of piperidine derivatives, leading to novel fused heterobicycles. These synthetic pathways expand the repertoire of heterocyclic compounds, with potential implications in the development of new pharmaceuticals and materials (Karthikeyan et al., 2014).
Anticonvulsant Compound Structures
A study on the crystal structures of anticonvulsant compounds, including derivatives similar to the queried compound, highlights the importance of structural analysis in understanding the pharmacodynamics and pharmacokinetics of potential therapeutic agents. Such research aids in the rational design of drugs with enhanced efficacy and reduced side effects (Georges et al., 1989).
Molecular Docking and Screening
Investigations into the synthesis, molecular docking, and in vitro screening of novel pyridine and fused pyridine derivatives provide a framework for evaluating the biological activity of such compounds. Molecular docking studies, in particular, offer predictive insights into the binding affinities and interaction patterns of compounds with biological targets, facilitating the identification of potential drug candidates (Flefel et al., 2018).
Synthesis and Biological Activity of Dyes
Research on the synthesis of novel arylazothiazole disperse dyes containing selenium and their application for dyeing polyester fibers demonstrates the utility of piperidine derivatives in material science. These compounds exhibit high efficiency based on their antioxidant, antitumor, and antimicrobial activities, suggesting their potential use in producing sterile and biologically active fabrics (Khalifa et al., 2015).
Propriétés
IUPAC Name |
1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-pyridin-3-ylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5O/c22-17-5-3-15(4-6-17)19-7-8-20(26-25-19)27-12-9-16(10-13-27)21(28)24-18-2-1-11-23-14-18/h1-8,11,14,16H,9-10,12-13H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSEQXSLRECDCRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CN=CC=C2)C3=NN=C(C=C3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-(3,4-dimethylbenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2652297.png)
![N'-(1-Phenylethyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B2652299.png)
![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2652300.png)
![(E)-3-(4-chlorophenyl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acrylamide](/img/structure/B2652301.png)

![1-(4-Chlorophenyl)-4-methylsulfanylpyrazolo[3,4-d]pyrimidine](/img/structure/B2652304.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2652306.png)

![6-chloro-1-[(3-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole](/img/structure/B2652308.png)
![(E)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2652309.png)


![Methyl 3-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-5,6,7,8-tetrahydroindolizine-1-carboxylate](/img/structure/B2652317.png)
![3-[(3-methylbenzyl)thio]-1-(2-oxo-2-piperidin-1-ylethyl)-1H-indole](/img/structure/B2652318.png)